Cas no 330156-50-8 ((1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol)

(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 2,6-dichloro-3-fluorophenyl substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring high enantiopurity. The presence of halogen substituents enhances its reactivity in cross-coupling reactions and other transformations, while the fluorine atom can influence metabolic stability in drug development. This compound is commonly utilized in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents. Its well-defined stereochemistry and functional group compatibility make it a preferred building block for constructing complex chiral architectures in medicinal chemistry and fine chemical synthesis.
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol structure
330156-50-8 structure
商品名:(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
CAS番号:330156-50-8
MF:C8H7OFCl2
メガワット:209.04498
MDL:MFCD09863794
CID:67696
PubChem ID:253662087

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
    • (R)-1-2,6-dichloro-3-fluorophenylethanol
    • (R)-2,6-Dichloro-3-fluoro-alpha-methylbenzyl Alcohol
    • (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
    • (R)-1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol
    • (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
    • 1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol
    • (R)-1-(2,6-Dichloro-3-fluorophenyl)-ethanol
    • (R)-2,6-Dichloro-3-fluoro-α-methylbenzyl Alcohol
    • (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
    • A5898
    • EN300-52717
    • JAOYKRSASYNDGH-SCSAIBSYSA-N
    • SCHEMBL2419732
    • Z234896719
    • DTXSID10463001
    • (R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
    • AM20060442
    • AKOS015840295
    • SS-4350
    • CS-0120032
    • J-502117
    • D4577
    • AKOS010366212
    • BCP04719
    • AC-25039
    • MFCD09863794
    • 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol
    • C8H7Cl2FO
    • 330156-50-8
    • Benzenemethanol, 2,6-dichloro-3-fluoro-alpha-methyl-, (alphaR)-
    • (R)-2,6-Dichloro-3-fluoro-
    • MZY2TJ4QQH
    • A-methylbenzyl Alcohol
    • 1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol, (R)-
    • MDL: MFCD09863794
    • インチ: 1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m1/s1
    • InChIKey: JAOYKRSASYNDGH-SCSAIBSYSA-N
    • ほほえんだ: C[C@H](C1=C(C=CC(=C1Cl)F)Cl)O

計算された属性

  • せいみつぶんしりょう: 207.985798g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.8
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 207.985798g/mol
  • 単一同位体質量: 207.985798g/mol
  • 水素結合トポロジー分子極性表面積: 20.2Ų
  • 重原子数: 12
  • 複雑さ: 156
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.406
  • ゆうかいてん: 41.0 to 45.0 deg-C
  • ふってん: 261 ºC
  • フラッシュポイント: 112 ºC
  • 屈折率: 1.546
  • PSA: 20.23000
  • LogP: 3.18580

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol セキュリティ情報

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB303817-10 g
(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol, 95%; .
330156-50-8 95%
10g
€105.40 2023-05-19
abcr
AB303817-25 g
(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol, 95%; .
330156-50-8 95%
25g
€152.20 2023-05-19
ChemScence
CS-0120032-25g
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol
330156-50-8 99.87%
25g
$130.0 2022-04-27
Enamine
EN300-52717-5.0g
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
330156-50-8 95%
5.0g
$63.0 2023-02-10
Key Organics Ltd
SS-4350-0.5G
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
330156-50-8 >94%
0.5g
£325.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R19710-5g
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol
330156-50-8
5g
¥156.0 2021-09-04
Enamine
EN300-52717-0.05g
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
330156-50-8 95%
0.05g
$19.0 2023-02-10
Enamine
EN300-52717-10.0g
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
330156-50-8 95%
10.0g
$119.0 2023-02-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R160844-5G
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol
330156-50-8 >98.0%(GC)
5g
¥145.90 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R830349-5g
(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
330156-50-8 97%
5g
¥134.10 2022-10-10

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol 関連文献

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-olに関する追加情報

Introduction to (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol and Its Significance in Modern Chemical Research

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol, with the CAS number 330156-50-8, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex aromatic structure and stereochemical configuration, has garnered attention for its potential applications in drug discovery and molecular modeling.

The structural framework of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol consists of a benzene ring substituted with chlorine atoms at the 2 and 6 positions, a fluorine atom at the 3 position, and an ethanol side chain attached to the 1-position. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, making it a valuable candidate for further investigation.

In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol plays a crucial role in determining its biological activity. The (R) configuration at the chiral center influences how the molecule interacts with biological targets, such as enzymes and receptors. This has led to extensive research into optimizing the stereochemical properties of such compounds for enhanced efficacy and reduced side effects.

The presence of both chlorine and fluorine atoms in the aromatic ring of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol contributes to its stability and reactivity. Chlorine atoms are known to enhance lipophilicity, while fluorine atoms can influence metabolic pathways and improve binding affinity. These features make the compound an attractive scaffold for designing novel therapeutic agents.

Recent studies have demonstrated the potential of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol as a building block in medicinal chemistry. Researchers have explored its derivatives as intermediates in synthesizing more complex molecules with targeted biological activities. For instance, modifications to the side chain or aromatic ring have led to compounds with improved pharmacokinetic properties and enhanced binding to specific receptors.

The compound's unique structural features also make it a valuable tool in computational chemistry and molecular modeling. Its well-defined stereochemistry allows researchers to study the relationship between molecular structure and biological activity in detail. This has been particularly useful in understanding how subtle changes in the chemical structure can affect drug efficacy and selectivity.

In addition to its pharmaceutical applications, (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol has shown promise in materials science. The combination of electron-withdrawing groups like chlorine and fluorine creates a molecule with interesting electronic properties. These properties have been exploited in the development of new materials with applications in organic electronics and optoelectronics.

The synthesis of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as asymmetric synthesis and catalytic processes have enabled researchers to produce this compound with high enantiomeric purity, which is crucial for its intended applications.

Ongoing research continues to uncover new potential applications for (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol. Scientists are exploring its role in developing treatments for various diseases, including cancer, inflammation, and neurological disorders. The compound's ability to interact selectively with biological targets makes it a promising candidate for targeted therapy.

The future prospects for this compound are bright, with continued investment in research and development expected to yield further breakthroughs. As our understanding of molecular interactions grows, so too will our ability to harness the potential of compounds like (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol for improving human health.

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